4-(tert-Butyl)benzimidamide hydrochloride CAS number
4-(tert-Butyl)benzimidamide hydrochloride CAS number
An In-Depth Technical Guide to 4-(tert-Butyl)benzimidamide Hydrochloride
CAS Number: 68284-01-5
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of 4-(tert-Butyl)benzimidamide hydrochloride, a key reagent and building block for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the causality behind its applications, from its fundamental chemical properties to its role in complex biological systems and synthetic pathways.
Introduction: Defining the Role of 4-(tert-Butyl)benzimidamide Hydrochloride
4-(tert-Butyl)benzimidamide hydrochloride, identified by CAS number 68284-01-5, is an aromatic amidine derivative of significant interest in the fields of medicinal chemistry and biochemistry.[1][2] While its direct therapeutic applications are limited, its true value lies in its function as a versatile pharmaceutical intermediate and a research tool.[1][3] The benzamidine core structure is a well-established pharmacophore known for its ability to act as a reversible, competitive inhibitor of serine proteases, such as trypsin and thrombin.[4][][6] The addition of the bulky tert-butyl group modifies the molecule's steric and electronic properties, influencing its binding affinity and lipophilicity, making it a valuable scaffold for the synthesis of targeted therapeutic agents.[7][8] This guide will explore the synthesis, mechanism, applications, and analytical characterization of this compound, providing a comprehensive resource for its effective utilization in a laboratory setting.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is foundational to its successful application. The key characteristics of 4-(tert-Butyl)benzimidamide hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 68284-01-5 | [1][2] |
| Molecular Formula | C₁₁H₁₇ClN₂ | [9] |
| Molecular Weight | 176.26 g/mol (Free Base) | [9] |
| 212.72 g/mol (Hydrochloride Salt) | [10] | |
| Appearance | White to off-white crystalline solid/powder | [] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in DMSO, DMF, and Ethanol | [11] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Moisture and light sensitive. | [6][12] |
The structure features a benzene ring substituted with a tert-butyl group and an amidine group (-C(=NH)NH₂). The hydrochloride salt form enhances its stability and water solubility, which is often desirable for experimental work.
Synthesis Pathway: From Nitrile to Amidine
The most common and efficient synthesis of benzamidine derivatives is achieved through the Pinner reaction. This two-step process converts a nitrile into an amidine hydrochloride, offering high yields and purity.
Caption: 4-(tert-Butyl)benzimidamide competes with the natural substrate for the enzyme's active site.
Applications in Research and Drug Discovery
The utility of 4-(tert-Butyl)benzimidamide hydrochloride spans from routine laboratory procedures to the frontier of drug design.
A. Protease Inhibition in Protein Workflows
During cell lysis and protein extraction, endogenous proteases are released, which can rapidly degrade the target proteins. Benzamidine hydrochloride is a common component of protease inhibitor cocktails used to preserve protein integrity. [6]
Caption: Workflow for protein extraction using a benzamidine-containing inhibitor cocktail.
B. Scaffold for Medicinal Chemistry
The benzamidine moiety is a privileged scaffold in drug discovery. The tert-butyl group provides a synthetically versatile handle and modulates the pharmacokinetic properties of derivative compounds. It has been incorporated into molecules investigated for a range of therapeutic targets.
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Anticoagulants: The design of direct thrombin inhibitors, such as dabigatran, was heavily influenced by the benzamidine scaffold's ability to occupy the enzyme's active site. [4][]* Anti-inflammatory Agents: Benzamido derivatives have been synthesized and evaluated for in vivo anti-inflammatory activity. [13]* Targeted Protein Degradation: The related benzamide structure is a crucial component of novel binders for the E3 ligase substrate receptor cereblon (CRBN), which are used in the design of Proteolysis-Targeting Chimeras (PROTACs), a cutting-edge therapeutic modality. [14]
Analytical Characterization
Ensuring the identity, purity, and concentration of 4-(tert-Butyl)benzimidamide hydrochloride is critical for reproducible research. A multi-technique approach is recommended for full characterization.
| Analytical Technique | Purpose |
| Reverse-Phase HPLC | Purity assessment and quantification. |
| ¹H and ¹³C NMR | Unambiguous structural confirmation and identification of impurities. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition. |
| UV-Vis Spectroscopy | Quick concentration determination (less specific). Benzamidine has a λmax around 229 nm. [11] |
Protocol: Reverse-Phase HPLC for Purity Analysis
This method provides a robust framework for assessing the purity of 4-(tert-Butyl)benzimidamide hydrochloride.
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System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient:
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0-2 min: 5% B
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2-17 min: 5% to 95% B
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17-20 min: 95% B
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20-21 min: 95% to 5% B
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21-25 min: 5% B (re-equilibration)
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-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm. [15]8. Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a 50:50 water/acetonitrile mixture to a concentration of 1 mg/mL.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. This information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS). [12]
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Hazards: Causes skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation. [9][12]It is harmful if swallowed. [16][17]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. [12][16]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. [12][16]* Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated location. The compound is sensitive to moisture and light. [12]It is incompatible with strong oxidizing agents, strong acids, and strong bases. [12]
Conclusion
4-(tert-Butyl)benzimidamide hydrochloride (CAS 68284-01-5) is more than a catalog chemical; it is a foundational tool for scientific advancement. Its role as a potent serine protease inhibitor makes it indispensable for protecting protein integrity in biochemical workflows. Simultaneously, its structure serves as a valuable and versatile scaffold for medicinal chemists designing the next generation of targeted therapeutics. A comprehensive understanding of its synthesis, mechanism of action, and analytical profile, as detailed in this guide, empowers researchers to leverage its full potential with confidence and precision.
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